molecular formula C7H13NO2S B1283112 Ethyl thiomorpholine-3-carboxylate CAS No. 58729-31-0

Ethyl thiomorpholine-3-carboxylate

Cat. No.: B1283112
CAS No.: 58729-31-0
M. Wt: 175.25 g/mol
InChI Key: PGSDSYPPZAPZCW-UHFFFAOYSA-N
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Description

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound that contains a thiomorpholine ring with an ethyl ester group attached to the third carbon

Mechanism of Action

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Biochemical Analysis

Biochemical Properties

Ethyl thiomorpholine-3-carboxylate plays a significant role in biochemical reactions, particularly in the reduction of imine bonds in brain substrates. It interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which specifically catalyzes the reduction of imine bonds in substrates like cystathionine ketimine and lanthionine ketimine . This interaction is crucial for the regulation of free intracellular concentrations of triiodothyronine and access to its nuclear receptors.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, thereby modulating cellular functions. For instance, its interaction with thiomorpholine-carboxylate dehydrogenase can impact the regulation of thyroid hormone levels, which in turn affects gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for thiomorpholine-carboxylate dehydrogenase, leading to the reduction of imine bonds and the formation of 3,4-dehydro-thiomorpholine-3-carboxylate . This reaction is essential for maintaining the balance of certain metabolites in the brain and regulating thyroid hormone activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that it can influence cellular functions by modulating enzyme activities and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and enzyme regulation. At higher doses, it may exhibit toxic or adverse effects, including disruption of metabolic pathways and enzyme inhibition . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the reduction of imine bonds. It interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which plays a key role in the metabolism of cystathionine ketimine and lanthionine ketimine . These interactions are crucial for maintaining the balance of metabolites and regulating metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The transport and distribution mechanisms are essential for understanding its overall impact on cellular functions.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with target biomolecules. It may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of this compound is important for its activity and function, as it ensures that it reaches the appropriate sites of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiomorpholine nitrogen attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl thiomorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine-3-carbinol.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Ethyl thiomorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Ethyl thiomorpholine-3-carboxylate can be compared with other thiomorpholine derivatives and similar heterocyclic compounds:

    Thiomorpholine: Lacks the ethyl ester group, making it less reactive in certain chemical reactions.

    Morpholine: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

    Piperidine: A similar six-membered ring structure but without the sulfur atom, resulting in different biological activities.

This compound is unique due to the presence of both the thiomorpholine ring and the ethyl ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl thiomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-11-4-3-8-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSDSYPPZAPZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544837
Record name Ethyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58729-31-0
Record name Ethyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58729-31-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A warm solution of 2-aminoethanethiol (10.0 g, 0.130 mol) and triethylamine (36 mL, 0.260 mol) in chloroform is added over 5 minutes to a solution of ethyl 2,3-di-bromopropionate (33.9 g, 0.130 mol) in a chloroform/toluene (1:1.6) solution. The reaction mixture is stirred at room temperature for 2.5 hours, filtered and concentrated in vacuo to obtain an orange liquid. The liquid is vacuum distilled to give the title product as a colorless liquid, bp 121°-124° C. at 3 mm Hg.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Name
chloroform toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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